molecular formula C16H23N7O2 B15119315 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione

8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione

Cat. No.: B15119315
M. Wt: 345.40 g/mol
InChI Key: ZFSTUXVNIYXJTJ-UHFFFAOYSA-N
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Description

8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound features a unique combination of imidazole and purine rings, which may impart specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials might include purine derivatives and imidazole compounds. Common synthetic routes could involve:

    Alkylation: Introduction of the 2-methylprop-2-enyl group to the purine ring.

    Condensation: Formation of the imidazol-1-ylpropylimino group through condensation reactions.

    Cyclization: Ensuring the formation of the purine-imidazole fused ring system.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and prop-2-enyl groups.

    Reduction: Reduction reactions could target the imidazole ring or the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the purine or imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or studying reaction mechanisms involving purine derivatives.

Biology

Biologically, purine derivatives are crucial in the structure of DNA and RNA. This compound might be studied for its potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.

Medicine

In medicine, purine derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione would depend on its specific biological target. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

What sets 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione apart is its unique combination of imidazole and purine rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H23N7O2

Molecular Weight

345.40 g/mol

IUPAC Name

8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione

InChI

InChI=1S/C16H23N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10,12-13H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25)

InChI Key

ZFSTUXVNIYXJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2C(NC1=NCCCN3C=CN=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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